molecular formula C12H24N4O4 B1222249 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) CAS No. 61551-69-7

2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide)

Cat. No. B1222249
CAS RN: 61551-69-7
M. Wt: 288.34 g/mol
InChI Key: WVFLGSMUPMVNTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azo compounds like 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) typically involves reactions that ensure the formation of azo bonds (N=N) within the molecule. Although specific synthesis pathways for 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) were not detailed in the available literature, related azo compounds have been synthesized through methods such as azobisisobutyronitrile (AIBN) starting material via Pinner reactions, indicating a potential pathway for synthesizing similar azo compounds (Liu Xiao‐fang, 2010).

Molecular Structure Analysis

The molecular structure of azo compounds is characterized by the azo group (N=N), which is central to their chemical functionality. This group enables the molecule to act as a radical initiator. The molecular structure analysis typically involves spectroscopic methods like IR and NMR to confirm the presence of functional groups and the overall molecular framework.

Chemical Reactions and Properties

Azo compounds undergo various chemical reactions, primarily based on the cleavage of the azo bond upon heating, leading to the formation of free radicals. These radicals can initiate polymerization processes. For example, azo compounds have been used to initiate the polymerization of allyl benzoate and styrene, demonstrating their role in creating graft and block copolymers (A. Matsumoto et al., 1999).

Scientific Research Applications

Polymerization Initiator

2,2'-azobis[N-(2-propenyl)-2-methylpropionamide] (APMPA), a related compound, is effective as a polymerization initiator at elevated temperatures. It has been used in copolymerizations, such as with allyl benzoate, to produce polymeric azo-initiators. These initiators have been effective in creating novel graft copolymers, particularly when polymerizing at higher temperatures like 120°C (Matsumoto et al., 1999). Similarly, APMPA was also copolymerized with vinyl benzoate, resulting in azo groups containing prepolymers and crosslinked polymers acting as polymeric azo initiators. These have shown potential in providing graft polymers through azo group cleavage at elevated temperatures (Matsumoto et al., 2002).

Radical Generation in Micelles

Another application is in the field of radical generation within micellar systems. Studies have shown that water-soluble initiators like 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] can effectively generate radicals in sodium dodecyl sulfate (SDS) micelles. This process is influenced by the pH, with enhanced radical generation rates at lower pH levels due to Coulombic repulsion of protonated radicals (Musialik et al., 2008).

Preparation of Azobis Compounds

The preparation process of related azobis compounds has also been a subject of research. For instance, 2,2'-azobis(2-methylpropionamidine) dihydrochloride was synthesized starting mainly from azobisisobutyronitrile (AIBN), using methanol and hydrochloride in an optimized process to achieve high yield and purity. This process highlights the importance of controlling reaction conditions and materials in synthesizing azobis compounds (Liu Xiao‐fang, 2010).

Application in Wearable Sensors

In the field of smart wearable sensors, azobis compounds have been used to improve the properties of hydrogels. For example, silver nanoparticles were prepared using a solid-state redox route and compounded into a hydrogel with azobis compounds like 2,2'-azobis(2-methylpropionamidine) dihydrochloride, enhancing the hydrogel's mechanical properties and antibacterial effectiveness. This indicates the potential of azobis compounds in developing advanced materials for wearable technology (Wang et al., 2021).

Thermal Hazard Evaluation

The thermal hazard characteristics of azobis compounds have been extensively studied, given their use in radical polymerization industries. For instance, 2,2′-Azobis (2-methylpropionate) (AIBME) is an oil-soluble azo initiator whose decomposition at low ambient temperatures can release a significant amount of heat, posing a hazard in production, storage, and transportation. Studies have focused on evaluating these hazards and determining safety parameters like self-accelerating decomposition temperature (SADT) and time to maximum rate under adiabatic conditions (TMRad) (Liu et al., 2019).

Safety and Hazards

When handling 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide), it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . All sources of ignition should be removed, and the compound should be stored under 25°C .

properties

IUPAC Name

N-(2-hydroxyethyl)-2-[[1-(2-hydroxyethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24N4O4/c1-11(2,9(19)13-5-7-17)15-16-12(3,4)10(20)14-6-8-18/h17-18H,5-8H2,1-4H3,(H,13,19)(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFLGSMUPMVNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCO)N=NC(C)(C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2074580
Record name Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl-
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Molecular Weight

288.34 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl-
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CAS RN

61551-69-7
Record name 2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]
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Record name 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide)
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Record name Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl-
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Record name 2,2'-azobis[N-(2-hydroxyethyl)-2-methylpropionamide]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: VA-086 is primarily employed as a water-soluble radical initiator in various polymerization reactions. [, , , , , , , ] It thermally decomposes to generate free radicals, initiating the polymerization of monomers like acrylamide and styrene.

A:* Molecular Formula: C10H22N4O4* Molecular Weight: 262.31 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic details, 1H NMR analysis confirms the presence of azo groups in polymers synthesized using VA-086 as an initiator. [, ]

A: Research comparing VA-086 to 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) found that VA-086 generates free radicals at a significantly faster rate. [] While the exact structural basis for this difference isn't explicitly stated in the provided abstracts, it suggests that the N-(2-hydroxyethyl)propionamide groups in VA-086 might contribute to a faster decomposition rate compared to the amidinopropane groups in AAPH.

A: Researchers successfully synthesized polystyrene-silica core-shell nanocomposite particles using VA-086 as an initiator in Pickering emulsion polymerization. [] This highlights the compound's compatibility and effectiveness in synthesizing organic-inorganic nanocomposite materials.

A: Studies using a similar azo initiator, 2,2'-azobis(2-methylpropionamidine), demonstrated enhanced radical generation rates (Ri) at low pH in SDS micelles. [] This enhancement is attributed to Coulombic repulsion between protonated radicals, suggesting a potential pH dependency of radical generation for VA-086 as well.

A: Yes, incorporating VA-086 into the polymer backbone introduces temperature-sensitive azo linkages. [] These linkages break down at elevated temperatures, leading to degradation of the polymer into smaller fragments. This controlled degradation characteristic can be advantageous for specific applications.

A: While the provided abstracts don't explicitly address the toxicity of VA-086, a study using a related compound, 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH), demonstrated increased oxidative stress markers in rats after prolonged exposure. [] This highlights the need for careful consideration of potential toxicity when working with azo compounds, including VA-086.

ANone: Various techniques are mentioned throughout the abstracts, including:

  • 1H NMR: To confirm the presence of azo groups in synthesized polymers. [, ]
  • DSC (Differential Scanning Calorimetry): To analyze thermal properties of polymers synthesized with VA-086. [, ]
  • SEM (Scanning Electron Microscopy) & Cryo-TEM (Cryogenic Transmission Electron Microscopy): To visualize the morphology of nanocomposite particles synthesized using VA-086. [, ]
  • TGA (Thermogravimetric Analysis): To determine the composition of nanocomposite particles. []
  • X-Ray Diffraction: To analyze the structure of materials synthesized using VA-086. []

A: Researchers utilized VA-086 to create a thrombin-immobilized polyacrylamide gel within a microfluidic electrophoresis chip for specific entrapment and analysis of thrombin aptamers. [] This demonstrates the compound's applicability in developing miniaturized analytical devices.

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